C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted at positions 3 and 5 with methyl groups and is linked to a phenyl group through a methylamine moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Pyrazole derivatives are widely studied due to their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific compound C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride has not been extensively characterized in the literature, but its structural components suggest potential applications in medicinal chemistry. It can be classified under heterocyclic compounds, specifically as a substituted pyrazole.
The synthesis of C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized compound.
The molecular structure of C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride can be depicted as follows:
The molecular formula is typically represented as , indicating its composition with carbon, hydrogen, chlorine, and nitrogen atoms.
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to achieve desired outcomes effectively.
The mechanism of action for C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride likely involves interaction with biological targets such as enzymes or receptors. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes or modulate neurotransmitter systems.
Studies on similar compounds indicate that the presence of hydrophobic groups (like methyl and phenyl) enhances binding affinity due to increased van der Waals interactions with target proteins.
The physical properties of C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride include:
Chemical properties include:
C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride has potential applications in various scientific fields:
The development of pyrazole-based amines represents a significant trajectory in medicinal and synthetic chemistry. Pyrazole derivatives gained prominence in the late 20th century due to their structural versatility and bioactivity. The specific scaffold C-(3,5-dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride (CAS: 1257848-41-1) emerged as a structurally distinct variant, characterized by a benzylamine group linked to the C-4 position of a 3,5-dimethylpyrazole core, stabilized as a hydrochloride salt [1] [5]. Early synthetic routes relied on condensation reactions between substituted pyrazole aldehydes and aniline derivatives, followed by reductive amination and salt formation. These methods often suffered from moderate yields (40-65%) and required stringent conditions, such as refluxing ethanol with hydrochloric acid catalysis [1] [3].
A pivotal advancement occurred with the adoption of microwave-assisted synthesis and optimized cyclodehydration techniques. For instance, Karale et al. demonstrated that oxidative cyclization using DMSO/I₂ at 140°C could streamline the formation of pyrazole-chromone dyads—structurally related intermediates—boosting yields to 82% while reducing reaction times from hours to minutes [3]. Concurrently, the introduction of copper-mediated halogenation (e.g., CuCl₂/DMSO) enabled regioselective functionalization at the pyrazole C-4 position, critical for generating analogs like the title compound [3]. Modern approaches leverage modular building blocks, such as 4-bromo-3,5-dimethylpyrazole, for nucleophilic displacement with phenylmethylamine precursors, followed by hydrochloride salt precipitation [10].
Table 1: Evolution of Synthetic Methods for Pyrazole-Phenylmethylamine Derivatives
Era | Key Method | Conditions | Yield Range | Innovation |
---|---|---|---|---|
Early 2000s | Acid-catalyzed cyclodehydration | HCl/EtOH, reflux | 40–65% | Base scaffold assembly |
Mid 2000s | Oxidative cyclization | DMSO/I₂, 100–140°C | 55–83% | Chromone-pyrazole dyad formation |
2010s | Microwave-assisted synthesis | MW, DMSO/I₂, 2–3 min | 69–82% | Time efficiency |
2020s | Halogenation & nucleophilic displacement | CuCl₂/DMSO or 4-Br-pyrazole | 71–80% | Regioselective C-4 functionalization |
The pharmacological significance of pyrazole-phenylmethylamine hybrids stems from their dual capacity for target engagement and structural tunability. The 3,5-dimethylpyrazole moiety confers metabolic stability and facilitates π-stacking interactions with biological targets, while the phenylmethylamine segment introduces chiral diversity and hydrogen-bonding capability [3] [10]. Although direct in vivo data for C-(3,5-dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine hydrochloride remains limited in public literature, its structural analogs exhibit broad bioactivity:
Table 2: Bioactivity Profiles of Structurally Related Pyrazole Derivatives
Compound Class | Biological Activity | Mechanistic Insight | Reference Scaffold |
---|---|---|---|
2-(3-Aryl-1H-pyrazol-4-yl)chromones | Antibacterial (Gram+/Gram-) | Disruption of cell wall synthesis | C-(3,5-dimethyl-1H-pyrazol-4-yl) |
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | Enzyme inhibition (PBP4) | Competitive binding to active sites | [4] [10] |
Pyrazole-thiazoline hybrids | Anticancer/antidiabetic | Interaction with kinase domains | [10] |
The scaffold’s adaptability is evidenced by its integration into multicyclic pharmacophores, such as pyrazole-thiazoline hybrids, which exhibit nanomolar affinity for bacterial PBPs and human kinases [10]. Furthermore, the hydrochloride salt form enhances aqueous solubility—critical for bioavailability—without compromising the Irritant (Xi) classification common to pyrazole amines [1] [5]. Ongoing research focuses on leveraging this core for neurodegenerative and metabolic disorders, capitalizing on its blood-brain barrier permeability predicted in silico [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1